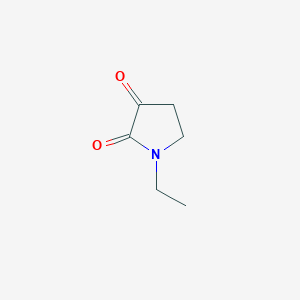

1-Ethylpyrrolidine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethylpyrrolidine-2,3-dione is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is a pyrrolidine dione with ethyl substitution, which has been explored for its potential in synthesizing compounds with antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

The synthesis of derivatives of this compound involves various chemical reactions, including condensation and cyclization. For instance, a novel organotin(IV) compound was synthesized using 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, characterized by spectroscopic methods . Another study reported the synthesis of twelve new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, where microwave irradiation improved the yields significantly compared to conventional methods . Additionally, the synthesis of 3-ethoxypyrrolidine-2,5-diones from β-cyanocarboxylic acids was described as a simple and convenient procedure .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For example, the structural results of a related compound, 3-[1-(ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, indicated the existence of a keto-enamine tautomer in the solid state, with resonance effects observed in the bond lengths and planarity of the molecule .

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions to form biologically active compounds. For instance, 4-arylmethylenepyrrolidine-2,3-diones can condense with ethyl β-aminocrotonoate to form pyrrolo[3,4-b]pyridines . The reaction of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate and subsequent reactions yielded a series of compounds with potential antimicrobial and antineoplastic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds typically exhibit solubility in organic solvents such as ethanol, DMF, and DMSO, and are insoluble in water. The IR spectra of these compounds display characteristic absorption bands due to lactam and ketone carbonyl groups, as well as other functional groups present in the derivatives .

科学的研究の応用

Synthesis and Biological Activity

1-Ethylpyrrolidine-2,3-dione and its derivatives have been explored for their potential in various chemical syntheses and biological applications. A study by Cvetković et al. (2019) synthesized new derivatives of this compound, demonstrating promising in vitro antifungal activities. This suggests potential applications in developing novel fungicides.

Antioxidant Activity

In the realm of medicinal chemistry, Hakobyan et al. (2020) investigated the antioxidant activities of N-Aminomethyl derivatives of ethosuximide, a compound related to this compound. This study highlights the compound's potential use in creating antioxidants.

Structural Analysis and Tautomerism

The structural properties and tautomerism of similar compounds have been studied, as shown in research by Nolte et al. (1980). Understanding these properties is crucial for the development of pharmaceuticals and other chemical products.

Catalysis in Medicinal Chemistry

The compound's derivatives have also been utilized in catalysis for the synthesis of medicinally important Michael acceptors, as per Dar'in et al. (2020). This shows its significance in creating compounds that could inhibit crucial targets in cancer treatment.

Molecular Structure

The molecular structure of related compounds like 1-methylpyrrolidine-2,5-dione has been explored for insights into intermolecular interactions, as studied by Tenon et al. (2000). Such investigations are vital for drug design and understanding chemical behavior.

Biochemical Evaluation

In biochemical contexts, compounds like aminophenylpyrrolidine-2,5-diones, structurally similar to this compound, have been synthesized and evaluated for their inhibitory activity, as reported by Daly et al. (1986). This indicates the potential of such compounds in therapeutic applications.

Synthesis Techniques

The synthesis techniques for pyrrolidine-2,4-dione derivatives have been refined over the years, providing valuable insights into chemical processes, as seen in the work of Mulholland et al. (1972).

Stereoselective Reduction

The stereoselective reduction of related compounds has also been a subject of interest, potentially leading to the development of bioactive compounds, as explored by Jumali et al. (2017).

Novel Synthesis Routes

Farran et al. (2007) presented a novel stereoselective synthesis route starting from diketopiperazines, showcasing the versatility of these compounds in chemical synthesis (Farran et al., 2007).

NMR Studies

Keller and Rothchild (1992) conducted NMR studies on derivatives of this compound, highlighting the utility of this compound in understanding molecular interactions (Keller & Rothchild, 1992).

Potential in Drug Synthesis

The compound and its derivatives have shown potential in the synthesis of new drugs and bioactive compounds, as in the work of Tshiluka et al. (2021).

Conversion to Maleimide

Yan et al. (2018) explored the conversion of related pyrrolidine-2,5-diones to maleimide, an important process in organic synthesis (Yan et al., 2018).

Anticancer Activity

The compound's derivatives have been studied for their anticancer activity, as demonstrated in research by Pantelić et al. (2019).

Isolation from Natural Sources

Finally, the isolation of similar compounds from natural sources like Jatropha curcas has been investigated, indicating the compound's occurrence in nature and potential for natural product synthesis (Staubmann et al., 1999).

将来の方向性

The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

1-Ethylpyrrolidine-2,3-dione is a compound that has been identified to interact with certain targets in the human body. The primary targets of this compound are the Vesicle-fusing ATPase and the ERO1-like protein beta . These proteins play crucial roles in cellular processes, with the Vesicle-fusing ATPase involved in vesicle transport and fusion, and the ERO1-like protein beta participating in the formation of disulfide bonds in proteins.

Mode of Action

It is suggested that the compound may bind to these proteins and modulate their activity . This interaction could lead to changes in the proteins’ function, potentially influencing various cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are not fully known. Given its potential targets, it is possible that this compound could influence cellular processes such as vesicle transport and protein folding. More research is needed to fully understand the effects of this compound at the molecular and cellular levels .

生化学分析

Biochemical Properties

1-Ethylpyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the Pseudomonas aeruginosa PBP3 target . It interacts with the Vesicle-fusing ATPase and ERO1-like protein beta in humans

Cellular Effects

The cellular effects of this compound are not fully understood. It has been found to exhibit initial antibacterial activities against P. aeruginosa . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1-ethylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-7-4-3-5(8)6(7)9/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSILXBSWLFQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)

![N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2537581.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)

![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)